HL-60 Leukemia Cell Anti-Proliferative Activity: Direct Head-to-Head IC50 Comparison
In a single-study, same-assay comparison of multiple long-chain fatty acids on HL-60 human promyelocytic leukemia cell proliferation (MTT assay, 24 h), the IC50 of 10Z-nonadecenoic acid (C19:1, cis-10) was 295 ± 6 μM. This was comparable to the common monounsaturated fatty acid oleic acid (C18:1, cis-9; IC50 289 ± 5 μM) but substantially weaker than its direct saturated analog nonadecanoic acid (C19:0; IC50 68 ± 7 μM). Among all unsaturated fatty acids tested, cis-9-hexadecenoic acid (C16:1) was marginally more potent (IC50 266 ± 14 μM), while cis-10-heptadecenoic acid (C17:1) was slightly less potent (IC50 302 ± 6 μM) [1].
| Evidence Dimension | Inhibition of HL-60 cell proliferation (IC50, μM) |
|---|---|
| Target Compound Data | 295 ± 6 μM (cis-10-nonadecenoic acid, C19:1) |
| Comparator Or Baseline | Oleic acid (C18:1, cis-9): 289 ± 5 μM; Nonadecanoic acid (C19:0): 68 ± 7 μM; cis-9-Hexadecenoic acid (C16:1): 266 ± 14 μM; cis-10-Heptadecenoic acid (C17:1): 302 ± 6 μM |
| Quantified Difference | 10Z-Nonadecenoic acid is ~4.3-fold less potent than nonadecanoic acid (C19:0); activity is within ~2% of oleic acid |
| Conditions | HL-60 cells cultured in RPMI 1640 + 5% FCS, fatty acids tested at 0.05–0.4 mM for 24 h; MTT assay; data from triplicate cultures |
Why This Matters
This head-to-head dataset enables a procurement scientist to select the specific C19:1 monounsaturated fatty acid with documented anti-leukemic activity rather than assuming in-class equivalence with the more abundant and cheaper oleic acid.
- [1] Fukuzawa, M., Yamaguchi, R., Hide, I., et al. Possible involvement of long chain fatty acids in the spores of Ganoderma lucidum (Reishi Houshi) to its anti-tumor activity. Biol. Pharm. Bull. 31(10), 1933–1937 (2008). Table 1 (IC50 values). View Source
